molecular formula C21H21N3O4 B4516168 N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B4516168
M. Wt: 379.4 g/mol
InChI Key: OAWGEHCFXQDFBA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring both an indene and a phthalazinone moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.

    Synthesis of the Phthalazinone Core: This can be achieved by reacting appropriate phthalic anhydride derivatives with hydrazine or its derivatives.

    Coupling Reaction: The final step involves coupling the indene and phthalazinone moieties through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, solvent recycling, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds like phthalazinone itself or its various substituted derivatives.

    Indene Derivatives: Compounds containing the indene moiety, such as indene-1,2-dione.

Uniqueness

The uniqueness of N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide lies in its combined indene and phthalazinone structure, which may confer unique biological activities and potential therapeutic benefits not seen in simpler analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-17-8-7-15-11-22-24(21(26)19(15)20(17)28-2)12-18(25)23-16-9-13-5-3-4-6-14(13)10-16/h3-8,11,16H,9-10,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWGEHCFXQDFBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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N-(2,3-dihydro-1H-inden-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide

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